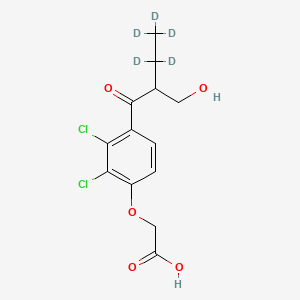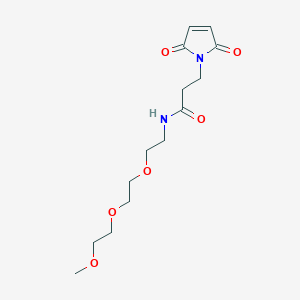
m-PEG3-Mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG3-Mal, also known as methoxy-polyethylene glycol-maleimide, is a compound that contains a maleimide group. The maleimide group reacts specifically with thiol groups to form a covalent sulfur-carbon bond. The methoxy-polyethylene glycol modification increases the aqueous solubility of the resulting compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
m-PEG3-Mal is synthesized by reacting methoxy-polyethylene glycol with maleic anhydride. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the maleimide group.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
m-PEG3-Mal undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.
Catalysts: Catalysts such as triethylamine are often used to facilitate the reaction.
Major Products Formed
The primary product formed from the reaction of this compound with thiol groups is a thioether-linked compound, which is highly stable and water-soluble .
Aplicaciones Científicas De Investigación
m-PEG3-Mal has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of m-PEG3-Mal involves the formation of covalent bonds with thiol groups on target molecules. This reaction is highly specific and results in the formation of stable thioether bonds. The maleimide group acts as an electrophile, reacting with nucleophilic thiol groups to form the covalent bond . This mechanism is commonly exploited in the synthesis of PROTACs (proteolysis-targeting chimeras), where this compound serves as a linker between two ligands .
Comparación Con Compuestos Similares
Similar Compounds
Methoxy-polyethylene glycol-succinimidyl carbonate: Similar in structure but contains a succinimidyl carbonate group instead of a maleimide group.
Methoxy-polyethylene glycol-amine: Contains an amine group instead of a maleimide group.
Uniqueness
m-PEG3-Mal is unique due to its maleimide group, which provides specific reactivity with thiol groups, making it highly useful in bioconjugation and drug delivery applications . Its ability to form stable thioether bonds distinguishes it from other polyethylene glycol derivatives .
Propiedades
Fórmula molecular |
C14H22N2O6 |
|---|---|
Peso molecular |
314.33 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C14H22N2O6/c1-20-8-9-22-11-10-21-7-5-15-12(17)4-6-16-13(18)2-3-14(16)19/h2-3H,4-11H2,1H3,(H,15,17) |
Clave InChI |
HLNVZOMYZDTOFK-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
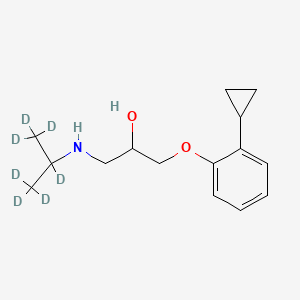
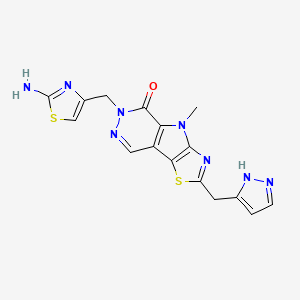
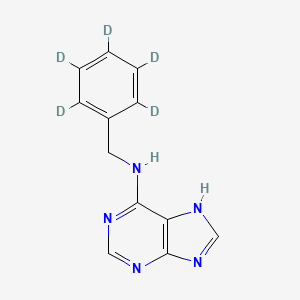
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)



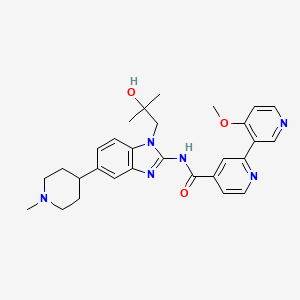


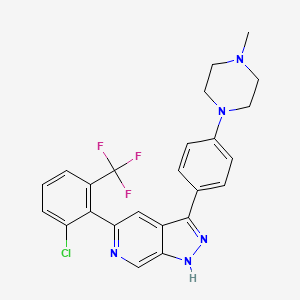
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
